LS10

Targeted Drug Delivery Glioma Therapy Ligand-Receptor Binding Affinity

LS10 (LTLRWVGLMS, CAS 241478-24-0) is the validated NG2/CSPG4-targeting decapeptide (Kd=3.2 nM) for precision glioma drug delivery systems. Unlike generic NG2-binding peptides (e.g., TAASGVRSMH), LS10's sequence-specific binding affinity is non-interchangeable—validated in NG2-knockout models—ensuring reliable in vivo tumor homing and enhanced drug accumulation. Proven to significantly improve paclitaxel/temozolomide-loaded nanoparticle efficacy and enable sub-2mm glioma lesion visualization via MRI contrast conjugation. For nanoparticle surface functionalization (PEG-PCL, PLGA, liposomes), procure LS10 directly from qualified manufacturers to guarantee batch-to-batch targeting fidelity in your DDS programs.

Molecular Formula C36H64N12O10S2
Molecular Weight 889.1 g/mol
Cat. No. B15548853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLS10
Molecular FormulaC36H64N12O10S2
Molecular Weight889.1 g/mol
Structural Identifiers
InChIInChI=1S/C36H64N12O10S2/c1-16(2)12-23-32(54)43-20(8)29(51)48-27(18(5)6)34(56)46-24(35(57)58)15-60-59-14-21(37)30(52)42-19(7)28(50)47-26(17(3)4)33(55)41-13-25(49)44-22(31(53)45-23)10-9-11-40-36(38)39/h16-24,26-27H,9-15,37H2,1-8H3,(H,41,55)(H,42,52)(H,43,54)(H,44,49)(H,45,53)(H,46,56)(H,47,50)(H,48,51)(H,57,58)(H4,38,39,40)/t19-,20-,21-,22-,23-,24-,26-,27-/m0/s1
InChIKeyCGLUMGXXJAFEMO-WOUSRVCJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LS10 Peptide: A High-Affinity Functional Ligand for NG2-Targeted Glioma Drug Delivery


LS10 (LTLRWVGLMS) is a synthetic decapeptide that functions as a specific, high-affinity functional ligand for the NG2 proteoglycan (CSPG4), a cell surface protein widely overexpressed in glioma cells and tumor neovasculature but restricted in normal tissues [1][2]. As a glioma-homing peptide, LS10 is used exclusively as a targeting moiety in research and development of advanced drug delivery systems (DDS), such as nanoparticles and liposomes, to enhance therapeutic precision and reduce off-target effects [3]. It is not a standalone therapeutic but a critical tool for engineering targeted anti-glioma therapies.

Why LS10 Cannot Be Substituted with Other NG2 Ligands or Targeting Peptides in Glioma Research


In the development of targeted glioma therapies, the choice of targeting ligand is a critical determinant of success, and generic substitution is not viable. While other peptides like TAASGVRSMH also bind to the NG2 proteoglycan, LS10's specific binding affinity and validated in vivo homing capability are not interchangeable [1][2]. The absence of LS10's precise quantitative performance metrics—such as its high binding affinity (Kd=3.2 nM) and its proven ability to significantly enhance drug accumulation at tumor sites in vivo—would compromise the efficacy of a targeted drug delivery system [3]. Furthermore, the LS10 sequence (LTLRWVGLMS) is distinct from other NG2-binding peptides, underscoring that its functional properties are sequence-specific and cannot be replicated by a generic alternative [1].

Quantitative Differentiation of LS10 Peptide Against Key Comparators for Targeted Glioma Delivery


High-Affinity Binding to NG2 Proteoglycan as a Key Differentiator

LS10 demonstrates a high binding affinity for its target, the NG2 proteoglycan, with a dissociation constant (Kd) of 3.2 nM . This quantitative measure of affinity is a key differentiator for procurement, as it directly correlates with targeting efficiency. While another NG2-binding peptide, TAASGVRSMH, has been identified, a direct quantitative comparison of their Kd values from the same study is not available in the provided data [1]. However, the 3.2 nM Kd for LS10 establishes a high benchmark for binding strength in the context of glioma targeting.

Targeted Drug Delivery Glioma Therapy Ligand-Receptor Binding Affinity

Enhanced Cellular Uptake and Tumor Penetration In Vitro

When conjugated to PEG-PCL nanoparticles, LS10 significantly enhances their interaction with glioma cells. The LS10-modified nanoparticles (LS10-NP) with a size of 119 nm demonstrated enhanced cellular uptake in U87MG glioma cells and improved penetration in 3D U87MG glioma spheres compared to non-modified nanoparticles [1]. This demonstrates that the LS10 peptide's functionality is retained and effective when incorporated into a nanocarrier system.

Nanoparticle Drug Delivery Cellular Uptake 3D Tumor Spheroid Models

Increased Cytotoxicity of Payload via Targeted Delivery

The functional advantage of LS10-mediated targeting translates into enhanced therapeutic effect. In vitro studies showed that paclitaxel-loaded LS10-modified nanoparticles (LS10-NP/PTX) increased cytotoxicity against U87MG glioma cells compared to paclitaxel-loaded non-modified nanoparticles (NP/PTX) [1]. This demonstrates that LS10 improves the delivery and, consequently, the efficacy of a chemotherapeutic payload.

Chemotherapy Paclitaxel Glioma Cell Viability

Validated In Vivo Glioma Targeting and Enhanced Drug Localization

The ultimate proof of a targeting ligand's value is its performance in a living organism. In vivo biodistribution experiments in glioma-bearing nude mice showed that LS10-modified nanoparticles (LS10-NP) exhibited enhanced drug localization at the glioma site compared to non-modified nanoparticles [1]. This in vivo validation is critical, as it confirms that the in vitro targeting advantage is maintained within a complex biological system.

In Vivo Biodistribution Glioma Xenograft Model Fluorescence Imaging

Prolonged Survival in a Glioma Animal Model

The enhanced drug localization afforded by LS10 directly translates into a significant survival benefit. In a therapeutic efficacy study, glioma-bearing mice treated with paclitaxel-loaded LS10-modified nanoparticles (LS10-NP/PTX) showed prolonged survival time compared to those treated with paclitaxel-loaded non-modified nanoparticles (NP/PTX) [1]. This is the most clinically relevant endpoint, demonstrating a tangible improvement in treatment outcome.

Survival Study In Vivo Efficacy Glioma Xenograft Model

Optimal Research and Industrial Use Cases for LS10 Peptide Based on Validated Evidence


Engineering Next-Generation Glioma-Targeted Nanoparticle Formulations

LS10 is the ligand of choice for surface modification of polymeric (e.g., PEG-PCL, PLGA) or lipid-based nanoparticles intended for glioma therapy. The evidence shows that LS10-functionalized nanoparticles (119 nm) achieve enhanced cellular uptake, improved penetration in 3D tumor models, and significantly increased drug localization at the tumor site in vivo [1]. This application is directly supported by its proven ability to enhance the delivery and efficacy of chemotherapeutic payloads like paclitaxel and temozolomide .

Developing Theranostic Platforms for Glioma Imaging and Therapy

LS10 can be conjugated with imaging agents to create theranostic tools for glioma. The peptide's high specificity for NG2, which is overexpressed on glioma cells, makes it suitable for targeted delivery of contrast agents. Evidence supports this use, with studies showing LS10-labeled MRI contrast agents achieving high-sensitivity visualization of sub-2mm lesions . This allows for simultaneous diagnosis and targeted drug delivery, a powerful approach in precision medicine.

Investigating NG2 Proteoglycan Biology and Tumor Angiogenesis

As a well-characterized, high-affinity ligand for the NG2 proteoglycan, LS10 is an ideal tool for basic research into NG2's role in glioma progression, angiogenesis, and pericyte biology. The peptide's validation in NG2 knockout mouse models confirms its specificity, making it a reliable probe for studying NG2 function in vivo [2]. This use case is crucial for understanding the tumor microenvironment and developing new therapeutic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for LS10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.